7Z-Decenyl acetate

CAS No.:

Cat. No.: VC15776703

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22O2 |

|---|---|

| Molecular Weight | 198.30 g/mol |

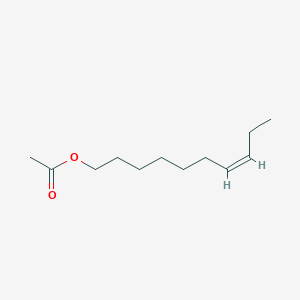

| IUPAC Name | [(Z)-dec-7-enyl] acetate |

| Standard InChI | InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3/b5-4- |

| Standard InChI Key | DEOHUYGDZACDBU-PLNGDYQASA-N |

| Isomeric SMILES | CC/C=C\CCCCCCOC(=O)C |

| Canonical SMILES | CCC=CCCCCCCOC(=O)C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

7Z-Decenyl acetate is classified under the lipid category of fatty acid esters (LIPID MAPS ID: LMFA07010210) . Its IUPAC name, [(Z)-dec-7-enyl] acetate, reflects the Z-configuration of the double bond between carbons 7 and 8 and the acetylated hydroxyl group at carbon 1 . The compound’s canonical SMILES notation, CCC=CCCCCCCOC(=O)C, delineates the unsaturated carbon chain and ester functional group . The InChIKey DEOHUYGDZACDBU-PLNGDYQASA-N uniquely identifies its stereochemistry and atomic connectivity .

Table 1: Key Molecular Descriptors of 7Z-Decenyl Acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 198.30 g/mol | |

| CAS Registry Number | 13857-03-9 | |

| XLogP3-AA (Partition Coefficient) | 3.7 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 9 |

Stereochemical and Conformational Analysis

The Z-configuration of the double bond imposes a cis geometry, which influences the compound’s intermolecular interactions and biological activity. Nuclear magnetic resonance (NMR) and gas chromatography (GC) analyses confirm the stereochemical purity of commercial samples, typically rated at 96–98% . The 3D conformation, accessible via PubChem’s interactive model , reveals a bent chain geometry that enhances volatility—a critical trait for pheromonal efficacy.

Physicochemical Properties

Thermal and Phase Behavior

7Z-Decenyl acetate exhibits a boiling point of at standard atmospheric pressure, with a flash point of , classifying it as a combustible liquid . Enthalpy of vaporization () measurements using gas chromatography report a value of , consistent with its use in slow-release formulations .

Table 2: Thermal Properties of 7Z-Decenyl Acetate

| Property | Value | Method | Source |

|---|---|---|---|

| Boiling Point | Empirical | ||

| Flash Point | Closed Cup | ||

| Vapor Pressure | Computational | ||

| Enthalpy of Vaporization | GC |

Solubility and Partitioning

The compound’s lipophilicity, evidenced by its XLogP3-AA value of 3.7 , suggests preferential solubility in nonpolar solvents like hexane and diethyl ether. Its calculated topological polar surface area (TPSA) of and molar refractivity of further corroborate its hydrophobic nature .

Synthesis and Industrial Production

Esterification Strategies

Industrially, 7Z-Decenyl acetate is synthesized via the acetylation of (Z)-7-decen-1-ol using acetic anhydride or acetyl chloride in the presence of acid catalysts. This method ensures high regioselectivity and yields exceeding 90% under optimized conditions . Recent advances in enzymatic catalysis, employing lipases immobilized on mesoporous silica, have improved stereochemical fidelity and reduced byproduct formation .

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure () to isolate the ester from unreacted alcohol and acetic acid. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to verify purity, with commercial batches achieving 96–98% purity .

Applications in Agriculture and Entomology

Pheromone-Based Pest Control

As a component of lepidopteran sex pheromones, 7Z-Decenyl acetate is integral to mating disruption strategies targeting pests like the codling moth (Cydia pomonella) and oriental fruit moth (Grapholita molesta) . Field trials demonstrate that dispensers emitting of the compound reduce mating rates by over 70%, minimizing reliance on broad-spectrum insecticides .

Formulation Technologies

Microencapsulation in polyethylene glycol (PEG) matrices extends the compound’s field persistence from days to weeks, ensuring sustained release. Such formulations are compatible with aerial spraying systems, enabling large-scale deployment in orchards and vineyards .

Recent Advances and Research Directions

Enantiomeric Specificity in Behavioral Responses

Recent electrophysiological studies reveal that the Z-isomer elicits stronger antennal responses in Grapholita molesta compared to the E-isomer, underscoring the importance of stereochemical purity in pheromone formulations .

Computational Modeling of Release Kinetics

Finite element analysis (FEA) simulations optimize microencapsulation parameters, predicting release rates with error compared to empirical data . These models aid in tailoring formulations for specific climatic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume